1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide
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Overview
Description
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide typically involves a multi-step process. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine. This reaction undergoes a [4 + 1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine derivative . The reaction conditions are generally mild, and the use of iodine as a catalyst offers a cost-effective and efficient method for the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the iodine-catalyzed method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding amines.
Scientific Research Applications
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like Aurora-A kinase, leading to anti-proliferative effects on cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with different biological activities.
1,3-Dimethyl-1H-pyrazole: A structurally related compound with distinct pharmacological properties.
Uniqueness
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.
Biological Activity
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C17H13IN4
- Molecular Weight : 400.22 g/mol
- CAS Number : 1311465-22-1
- Physical State : Solid
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized through cyclization reactions involving imidazole and pyrazine derivatives. Detailed synthetic routes can be found in specialized literature .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyrazine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumorigenesis.
Case Study:
A derivative of imidazo[4,5-b]pyrazine was shown to inhibit the DDR1 kinase with an IC50 value of 23.8 nM while exhibiting selectivity over other kinases like DDR2 and c-Kit . This selectivity is crucial for minimizing side effects in potential therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression.
- Cell Migration and Invasion : Studies have shown that this compound can significantly reduce the migration and invasion capabilities of cancer cells in vitro .
Pharmacological Applications
The pharmacological applications of this compound are expanding. Its derivatives are being explored for:
- Cancer Therapy : Targeting specific pathways in non-small cell lung cancer (NSCLC) and other malignancies.
- Neurological Disorders : Potential applications in modulating pathways involved in Alzheimer's disease through cholinesterase inhibition .
Comparative Biological Activity Table
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | DDR1 | 23.8 | High |
Other Kinase Inhibitors | Various | >1000 | Variable |
Properties
Molecular Formula |
C17H13IN4 |
---|---|
Molecular Weight |
400.22 g/mol |
IUPAC Name |
1,3-diphenylimidazo[4,5-b]pyrazin-3-ium;iodide |
InChI |
InChI=1S/C17H13N4.HI/c1-3-7-14(8-4-1)20-13-21(15-9-5-2-6-10-15)17-16(20)18-11-12-19-17;/h1-13H;1H/q+1;/p-1 |
InChI Key |
NPGWGNZIPWCHOF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C=[N+](C3=NC=CN=C32)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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